N-Hydroxymorpholine-4-carboxamide
Description
N-Hydroxymorpholine-4-carboxamide (CAS: 545379-74-6) is a hydroxylamine derivative featuring a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) substituted with a hydroxamic acid group (–CONHOH) . This structural motif is notable for its metal-chelating properties, which are critical in biological systems, particularly in enzyme inhibition (e.g., histone deacetylases or metalloproteases) . Its physicochemical and biological properties distinguish it from related morpholine carboxamides, as discussed below.
Properties
Molecular Formula |
C5H10N2O3 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
N-hydroxymorpholine-4-carboxamide |
InChI |
InChI=1S/C5H10N2O3/c8-5(6-9)7-1-3-10-4-2-7/h9H,1-4H2,(H,6,8) |
InChI Key |
VFKUVJKBMUOOQX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Morpholine Carboxamides
Key Observations :
- Hydroxamic Acid vs. Aryl Substitution : The hydroxamic acid group in this compound enables metal chelation, unlike the aryl-substituted analogs, which rely on lipophilic interactions .
- Heterocycle Impact : Morpholine’s oxygen atom enhances solubility and hydrogen-bonding capacity compared to pyrrolidine derivatives .
Key Observations :
- Hydrogenation Methods : Pd/C-catalyzed hydrogenation (e.g., nitro to amine reduction in ) is common in synthesizing aryl-substituted carboxamides.
- Crystal Packing : Aryl-substituted morpholine carboxamides exhibit chair conformations and hydrogen-bonded networks, which influence solubility and stability .
Table 3: Comparative Properties
Key Observations :
Structure-Activity Relationships (SAR) and Toxicity
- Hydroxamic Acid Group : Critical for binding metalloenzymes; removal (e.g., in N-phenyl derivatives) abolishes this activity .
- Aryl Substitutents : Electron-withdrawing groups (e.g., –Cl in N-(4-Chlorophenyl)morpholine-4-carboxamide) may enhance binding to hydrophobic pockets .
- Toxicity: Hydroxylamines like this compound may exhibit mutagenicity, limiting therapeutic use compared to non-hydroxylated analogs .
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